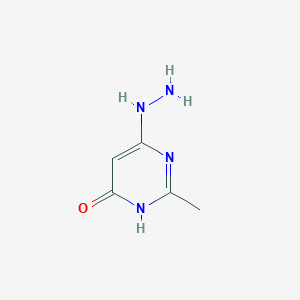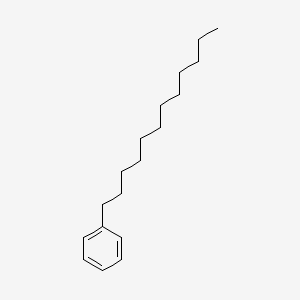![molecular formula C20H19NO4 B3028797 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione CAS No. 3308-99-4](/img/structure/B3028797.png)
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione
概要
説明
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione is a complex organic compound that features both a dioxolane ring and an isoindole-1,3-dione moiety
作用機序
Target of Action
The primary targets of the compound 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione are currently unknown
Mode of Action
It’s known that 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The presence of the 1,3-dioxolane group suggests that it might be involved in reactions with carbonyl compounds . The downstream effects of these reactions on cellular processes and signaling pathways need further investigation.
Result of Action
Given the presence of the 1,3-dioxolane group, it might be involved in reactions with carbonyl compounds, potentially leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s dioxolane ring can act as a reactive center, potentially forming covalent bonds with nucleophilic amino acid residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the phenyl group may engage in π-π stacking interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in downstream signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation . Furthermore, the compound’s influence on gene expression can lead to upregulation or downregulation of specific genes, impacting cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves covalent modification of the enzyme’s active site residues, such as serine, cysteine, or lysine. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . These interactions can lead to changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods . These degradation products may have different biological activities, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in gene expression and cellular metabolism[6][6].
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, toxic or adverse effects can occur, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites may have different biological activities and can further interact with other metabolic enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core. The dioxolane ring is introduced through the acetalization of an aldehyde or ketone with ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, would be crucial to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The phenyl group in the dioxolane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Results in isoindoline derivatives.
Substitution: Yields substituted phenyl derivatives.
科学的研究の応用
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione has several applications in scientific research:
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features but lacking the isoindole-1,3-dione moiety.
Isoindoline-1,3-dione: Shares the isoindole-1,3-dione core but lacks the dioxolane ring.
2-Phenyl-1,3-dioxolane: Contains the dioxolane ring but not the isoindole-1,3-dione moiety.
Uniqueness
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione is unique due to the combination of the dioxolane ring and isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-16-9-4-5-10-17(16)19(23)21(18)12-6-11-20(24-13-14-25-20)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJKUYDQHEHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162968 | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3308-99-4 | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

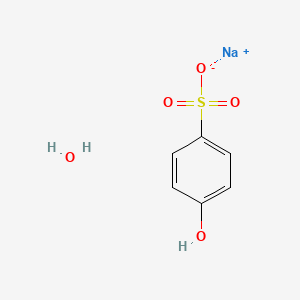
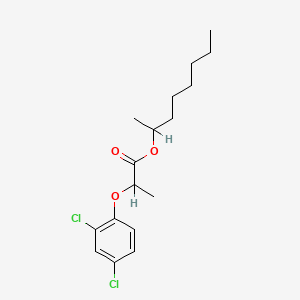
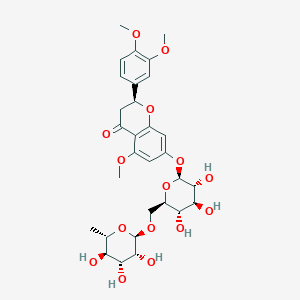
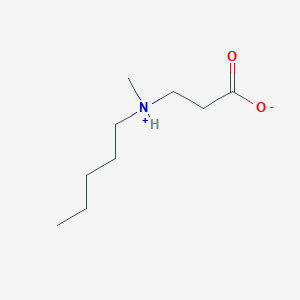

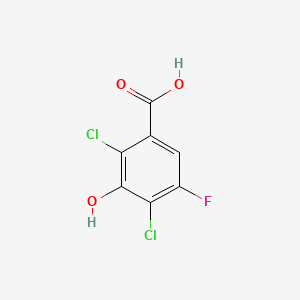
![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)


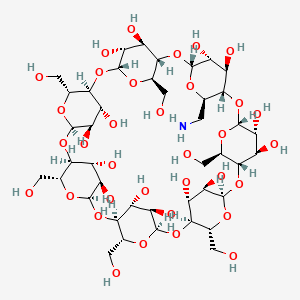
![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)

